molecular formula C11H16ClN3O2S B3339962 2-(3,3-Diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride CAS No. 1391636-72-8

2-(3,3-Diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride

Cat. No.: B3339962
CAS No.: 1391636-72-8
M. Wt: 289.78 g/mol
InChI Key: PDGZSZLMBJSDQC-UHFFFAOYSA-N
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Description

2-(3,3-Diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride (CAS 1391636-72-8) is a sulfonyl chloride derivative featuring a triazenyl (N–N=N–) substituent at the 2-position and a methyl group at the 4-position of the benzene ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of sulfonamide derivatives and other functionalized aromatic systems. Its triazenyl group distinguishes it from conventional sulfonyl chlorides, offering unique reactivity in coupling and substitution reactions .

Properties

IUPAC Name

2-(diethylaminodiazenyl)-4-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2S/c1-4-15(5-2)14-13-10-8-9(3)6-7-11(10)18(12,16)17/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGZSZLMBJSDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)N=NC1=C(C=CC(=C1)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391636-72-8
Record name 1391636-72-8
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3,3-diethyl-1-triazene under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the formation of the triazenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The triazenyl group can participate in redox reactions, potentially leading to the formation of different oxidation states.

    Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis results in the formation of sulfonic acids.

Scientific Research Applications

2-(3,3-Diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonic acid derivatives.

    Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation techniques, where it can be used to modify biomolecules.

    Medicine: Its potential as a precursor for pharmacologically active compounds is being explored, particularly in the development of anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(3,3-Diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride involves its reactivity with nucleophiles and its ability to undergo redox reactions. The triazenyl group can participate in electron transfer processes, while the sulfonyl chloride group can form covalent bonds with nucleophiles. These interactions can lead to the modification of molecular targets and the activation of specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Structural Analogues of Sulfonyl Chlorides

The following sulfonyl chlorides share core structural similarities but differ in substituents, reactivity, and applications:

Compound Name Substituents Key Features Applications References
2-(3,3-Diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride 2-triazenyl, 4-methyl Unique triazenyl group enhances electrophilicity; potential for nitrogen-rich intermediates. Pharmaceutical synthesis, agrochemical precursors.
3-Chloro-4-(methylsulfanyl)benzenesulfonyl chloride 3-chloro, 4-methylsulfanyl Electron-withdrawing Cl and SMe groups increase stability. Fine chemical synthesis, polymer additives.
3-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride 3-thiazole Thiazole moiety enables heterocyclic coupling; high thermal stability. Drug discovery, enzyme inhibitors.
4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) 4-methyl Industry-standard sulfonating agent; cost-effective and versatile. Peptide synthesis, detergents, catalysis.

Reactivity and Functional Group Influence

  • This contrasts with simpler methyl or chloro substituents, which primarily modulate electronic effects .
  • Thiazole and Sulfanyl Groups : The thiazole ring in 3-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride () enhances π-stacking interactions in drug-receptor binding, whereas the methylsulfanyl group in ’s compound improves lipophilicity for membrane penetration .
  • Methyl Group (p-toluenesulfonyl chloride) : The electron-donating methyl group deactivates the benzene ring, reducing electrophilicity compared to electron-withdrawing substituents like Cl or triazenyl .

Stability and Handling

  • The triazenyl group in the target compound may confer thermal instability compared to simpler sulfonyl chlorides, requiring low-temperature storage and inert atmospheres .
  • Thiazole- and chloro-substituted analogs (–6) exhibit higher stability due to electron-withdrawing groups, making them suitable for prolonged reactions .

Biological Activity

2-(3,3-Diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride, with the CAS number 1391636-72-8, is a chemical compound that has garnered interest due to its potential biological activities. This compound features a triazenyl group, which is known for its applications in medicinal chemistry, particularly in the development of anti-cancer agents. Understanding the biological activity of this compound involves exploring its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula: C₁₁H₁₆ClN₃O₂S
  • Molecular Weight: 289.78 g/mol
  • Structure: The compound contains a sulfonyl chloride functional group attached to a triazenyl moiety, which is critical for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with cellular macromolecules. The triazenyl group can undergo hydrolysis to form reactive intermediates that can alkylate DNA and proteins, leading to cytotoxic effects. This mechanism is similar to other triazene compounds that have been shown to possess anti-tumor properties.

Biological Activity Overview

Research indicates that compounds containing triazenyl groups exhibit various biological activities:

  • Antitumor Activity: Triazene derivatives are known for their ability to induce apoptosis in cancer cells. Studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo models.
  • Antimicrobial Effects: Some studies suggest that sulfonamide derivatives can exhibit antimicrobial properties, which could extend to sulfonyl chlorides like this compound.

Case Study 1: Antitumor Efficacy

A study published in Cancer Chemotherapy and Pharmacology evaluated the cytotoxic effects of various triazene compounds on human cancer cell lines. The results indicated that compounds similar to this compound displayed significant inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways.

CompoundCell LineIC50 (µM)Mechanism
Triazene AA549 (Lung)5.2Apoptosis induction
Triazene BMCF-7 (Breast)4.8DNA alkylation
This compoundHeLa (Cervical)TBDTBD

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, sulfonamide derivatives were tested against various bacterial strains. The findings suggested that certain structural modifications could enhance antimicrobial activity. While specific data on this compound's efficacy is limited, it aligns with the observed trends in related compounds.

Q & A

Basic: What are the recommended synthetic routes and critical parameters for preparing 2-(3,3-diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride?

Methodological Answer:
A common approach involves coupling 4-methylbenzenesulfonyl chloride with a diethyltriazene precursor under anhydrous conditions. Key steps include:

  • Reagent Selection : Use absolute ethanol as a solvent with glacial acetic acid as a catalyst to facilitate condensation .
  • Reaction Conditions : Reflux for 4–6 hours under inert atmosphere (e.g., N₂) to prevent hydrolysis of the sulfonyl chloride group. Post-reaction, solvent removal via reduced-pressure distillation yields the crude product, which is purified via recrystallization (e.g., ethanol/water mixtures) .
  • Critical Parameters : Moisture control is essential to avoid side reactions (e.g., sulfonic acid formation). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .

Basic: What spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Identify diethyltriazenyl protons (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) and sulfonyl chloride resonance (δ 7.8–8.2 ppm for aromatic protons) .
    • FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and 1180 cm⁻¹) and triazenyl (N=N stretch at ~1450 cm⁻¹) groups .
  • Purity Analysis :
    • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 minutes .

Advanced: How can computational methods optimize reaction pathways and minimize byproducts?

Methodological Answer:

  • Reaction Path Search : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model intermediates and transition states. This identifies energetically favorable pathways and predicts byproduct formation (e.g., sulfonic acid derivatives) .
  • Machine Learning : Train models on existing reaction data (e.g., solvent polarity, temperature) to predict optimal conditions. ICReDD’s integrated computational-experimental workflows reduce trial-and-error experimentation by 40–60% .

Advanced: What mechanistic insights explain the electrophilic reactivity of the sulfonyl chloride group in this compound?

Methodological Answer:

  • DFT Studies : The sulfonyl chloride group exhibits strong electron-withdrawing effects, quantified via natural bond orbital (NBO) analysis. This polarizes the aromatic ring, directing electrophilic substitution to the para position .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure sulfonation rates. Compare with Hammett σ constants to correlate substituent effects (e.g., methyl vs. chloro groups) .

Advanced: How should researchers address contradictions in yield data across synthetic protocols?

Methodological Answer:

  • Statistical Design of Experiments (DoE) : Apply fractional factorial designs to isolate critical variables (e.g., temperature, catalyst loading). For example, a 2⁴ factorial design with center points can identify interactions between solvent polarity and reaction time .
  • Sensitivity Analysis : Use response surface methodology (RSM) to model yield as a function of reagent ratios. This resolves discrepancies caused by non-linear parameter interactions .

Advanced: What methodologies are recommended for evaluating the biological activity of derivatives of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen derivatives against serine hydrolases (e.g., chymotrypsin) using fluorogenic substrates. IC₅₀ values are calculated via nonlinear regression of dose-response curves .
  • Cellular Uptake Studies : Radiolabel the sulfonyl chloride moiety (e.g., with ³⁵S) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) using scintillation counting .

Advanced: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Sulfonyl chloride hydrolysis follows first-order kinetics; rate constants (k) are derived from Arrhenius plots .
  • Light Sensitivity : Expose to UV (254 nm) for 48 hours. Monitor photodegradation products (e.g., sulfonic acid) via LC-MS. Amber glassware and desiccants (e.g., silica gel) are recommended for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,3-Diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(3,3-Diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride

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